REACTION_CXSMILES
|
Br.C([N:10]1[C:19]2[C:14](=[CH:15][C:16]([O:20][CH3:21])=[CH:17][CH:18]=2)[CH:13]=[CH:12]C1C#N)(=O)C1C=CC=CC=1.N.[C:25]([OH:28])(=[O:27])[CH3:26]>O>[C:25]([C:26]1[CH:12]=[CH:13][C:14]2[C:19](=[CH:18][CH:17]=[C:16]([O:20][CH3:21])[CH:15]=2)[N:10]=1)([OH:28])=[O:27]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
217 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C(C=CC2=CC(=CC=C12)OC)C#N
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
It is filtered
|
Type
|
WASH
|
Details
|
rinsed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered while hot
|
Type
|
CUSTOM
|
Details
|
is acidified at 50° C.
|
Type
|
ADDITION
|
Details
|
by adding acetic acid until the pH=4-5
|
Type
|
TEMPERATURE
|
Details
|
is then cooled
|
Type
|
FILTRATION
|
Details
|
The crystallized product is filtered off
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from 250 ml of acetic acid
|
Type
|
WASH
|
Details
|
rinsed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=NC2=CC=C(C=C2C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |